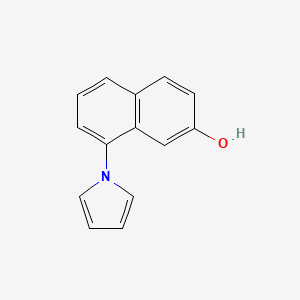

8-(1H-pyrrol-1-yl)-2-naphthol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-pyrrol-1-ylnaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-12-7-6-11-4-3-5-14(13(11)10-12)15-8-1-2-9-15/h1-10,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQOFVWSAUJKCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC3=C2C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Atropisomerism in 1,8-Disubstituted Naphthalene Derivatives

Executive Summary

This guide addresses the structural dynamics, synthesis, and characterization of 1,8-disubstituted naphthalene derivatives. Unlike the axial chirality observed in 1,1'-binaphthyls (e.g., BINAP), 1,8-disubstituted naphthalenes exhibit peri-atropisomerism . The steric repulsion between substituents at the 1 and 8 positions forces the naphthalene core to distort and the substituents to adopt non-coplanar orientations.

For researchers in drug discovery and asymmetric catalysis, these scaffolds offer a unique "parallel" geometry distinct from the "coaxial" geometry of biaryls. However, they present significant challenges: lower rotational barriers often lead to rapid racemization at room temperature. This guide provides the protocols to design configurationally stable analogs and accurately measure their rotational energy barriers (

Mechanistic Underpinnings: The Peri-Effect

The 1,8-positions (peri-positions) of naphthalene are separated by approximately 2.5 Å in a planar geometry, which is significantly shorter than the van der Waals sum of most functional groups. This creates severe steric strain known as the peri-effect .

To relieve this strain, the molecule undergoes two primary deformations:

-

Out-of-Plane Splaying: The substituents bend away from each other (in-plane and out-of-plane).

-

Ring Distortion: The naphthalene core twists, losing planarity.

Rotational Isomerism (Anti vs. Syn)

In 1,8-diarylnaphthalenes, the aryl rings cannot rotate freely past each other. They adopt a minimum energy conformation where the rings are roughly perpendicular to the naphthalene plane.

-

Anti-conformer: The substituents are oriented on opposite faces of the naphthalene plane (

symmetry). This is typically the chiral, isolable species. -

Syn-conformer: The substituents are on the same face (

symmetry, meso).

The Transition State (TS): Racemization requires one substituent to rotate past the other. The TS is often described as a "T-shaped" or "face-to-face" geometry where steric clash is maximized.

Figure 1: The energetic pathway of isomerization. High barriers (>100 kJ/mol) are required for room-temperature stability.

Strategic Molecular Design for Stability

Most simple 1,8-diarylnaphthalenes (e.g., 1,8-diphenylnaphthalene) racemize rapidly at room temperature. To create viable atropisomeric drugs or catalysts, you must engineer the scaffold to increase

Design Rules

-

Ortho-Substitution: Introducing substituents at the ortho positions of the peri-phenyl rings (e.g., o-tolyl, o-anisyl) drastically increases the barrier.

-

Heterocyclic Bulk: Replacing phenyl rings with quinolines or acridines increases the effective steric bulk.

-

Bridgehead Modification: Modifications to the naphthalene backbone itself (e.g., 2,7-substitution) have a secondary buttressing effect that can further lock the conformation.

Experimental Characterization Protocols

Accurate determination of the rotational barrier is critical. The choice of method depends on the stability of the atropisomer.

Method A: Variable Temperature NMR (VT-NMR)

Use when: Isomers interconvert rapidly at room temperature (Lifetime

Principle: At low temperatures, exchange is slow, and distinct signals for conformers are visible.[3] As temperature rises, signals broaden and merge at the Coalescence Temperature (

Protocol:

-

Sample Prep: Dissolve ~10 mg of compound in a high-boiling deuterated solvent (e.g., DMSO-

, Toluene- -

Probe Calibration: Calibrate the probe temperature using a standard (e.g., methanol or ethylene glycol) to ensure accuracy within

. -

Acquisition:

-

Acquire spectra at 10 K intervals starting from ambient.

-

Identify the splitting of diastereotopic protons (e.g., isopropyl methyls or benzylic protons).

-

Locate

where the two peaks merge into a flat-topped plateau.

-

-

Calculation (Eyring Analysis): Calculate the rate constant (

) at coalescence:Then, apply the Eyring equation to find

:

Method B: Dynamic Chiral HPLC

Use when: Isomers are stable at room temperature (

Protocol:

-

Isolation: Separate enantiomers/diastereomers using a semi-prep Chiralpak AD or OD column (typical mobile phase: Hexane/IPA).

-

Incubation: Dissolve the pure atropisomer in a non-reactive solvent (e.g., dodecane or mesitylene). Aliquot into sealed ampoules.

-

Thermal Stress: Heat ampoules in an oil bath at a fixed temperature (e.g., 80 °C).

-

Quantification: Remove ampoules at set time intervals (

), quench on ice, and analyze the enantiomeric excess (ee) via analytical chiral HPLC. -

Kinetics: Plot

vs. time. The slope yields the rate constant

Figure 2: Workflow for selecting the appropriate characterization method based on stability.

Synthetic Strategies & Challenges

Synthesizing 1,8-diarylnaphthalenes is notoriously difficult due to the very steric crowding that creates the atropisomerism.

The "Homocoupling" Problem

Standard Suzuki or Stille couplings often fail or produce low yields because the formation of the C-C bond at the crowded peri-position is kinetically disfavored compared to homocoupling of the organometallic reagent.

Optimized Protocol: Stille Coupling

Research indicates that Stille coupling often outperforms Suzuki for these specific congested systems.

Recommended Conditions:

-

Catalyst:

(High loading: 5–10 mol%) -

Additive:

(Copper(II) oxide) – Critical for promoting the cross-coupling over homocoupling. -

Solvent: Toluene or DMF at reflux.

-

Substrates: 1,8-diiodonaphthalene + 2.5 equiv Aryl-Stannane.

Table 1: Comparison of Synthetic Methods

| Method | Catalyst System | Yield (Typical) | Key Challenge |

| Suzuki | 10–30% | Protodeboronation, steric failure. | |

| Negishi | 20–40% | Functional group tolerance. | |

| Stille (Optimized) | 50–70% | Toxicity of tin reagents. |

Applications in Research & Development

Chiral Fluorosensors

1,8-Diacridylnaphthalenes function as enantioselective fluorosensors.[4] The "cleft" created by the two parallel acridine rings can bind chiral analytes (like amino acids).

-

Mechanism: Binding causes a change in the twist angle or rigidity, altering fluorescence lifetime or intensity.

-

Advantage: The high rigidity of the naphthalene backbone provides a more defined chiral pocket than flexible biaryls.

Proton Sponges

While often achiral, derivatives like 1,8-bis(tetramethylguanidino)naphthalene (TMGN) utilize the peri-proximity to create "superbasic" sites. The proton is chelated between the two nitrogen substituents.[5] Understanding the rotational dynamics is crucial here, as the "in" vs "out" conformation dictates basicity.

References

-

Synthesis and Stereodynamics of Highly Constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes. PubMed. [Link]

-

Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion. National Institutes of Health (PMC). [Link]

-

Synthesis of a Sterically Crowded Atropisomeric 1,8-Diacridylnaphthalene for Dual-Mode Enantioselective Fluorosensing. Journal of Organic Chemistry. [Link]

-

Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. [Link]

-

1,8-bis(tetramethylguanidino)naphthalene (TMGN): a new, superbasic and kinetically active "proton sponge". PubMed. [Link][6]

-

Determining the Energy of Activation Parameters from Dynamic NMR Experiments. University of Colorado Boulder. [Link]

Sources

- 1. Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes (2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Out-Basicity of 1,8-bis(dimethylamino)naphthalene: the experimental and theoretical challenge - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 1,8-bis(tetramethylguanidino)naphthalene (TMGN): a new, superbasic and kinetically active "proton sponge" - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 8-Amino-2-Naphthol to Pyrrole Conversion Pathways

The following technical guide details the conversion pathways associated with 8-amino-2-naphthol, specifically focusing on its application in scaffold morphing for drug development (e.g., the synthesis of pyrrole-fused indolones like Ropinirole) and N-functionalization (Clauson-Kaas synthesis).[1]

Content Type: Advanced Synthetic Methodology Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1]

Executive Summary

8-Amino-2-naphthol (1,7-Cleve’s Acid isomer) represents a critical "privileged scaffold" in medicinal chemistry.[1] While "conversion to pyrrole" can refer to simple N-functionalization, in a high-value drug development context, it most often refers to the oxidative ring contraction of the naphthalene skeleton to generate a pyrrole-fused system (such as the indolone core of the Parkinson’s drug Ropinirole).[1]

This guide delineates two distinct pathways:

-

The Scaffold Morphing Pathway (High Complexity): Oxidative cleavage of the naphthalene ring to synthesize a fused pyrrole (indolone) core.

-

The N-Functionalization Pathway (Low Complexity): Direct conversion of the primary amine to a pyrrole ring via Clauson-Kaas synthesis.[1]

Pathway A: Scaffold Morphing (Naphthalene to Indolone/Pyrrole Core)

Primary Application: Synthesis of Dopamine Agonists (e.g., Ropinirole). Mechanism: Regioselective Birch Reduction followed by Oxidative Ring Contraction.

Retrosynthetic Logic

Transforming a 10-carbon naphthalene system into an 8-carbon indole/indolone system requires the excision of two carbons or the oxidative cleavage of one ring followed by recyclization. 8-Amino-2-naphthol is uniquely suited for this due to the electronic differentiation between its two rings—one activated by a hydroxyl group (C2) and the other by an amine (C8).[1]

Step-by-Step Protocol

This workflow describes the conversion of 8-amino-2-naphthol to the propyl-substituted indolone core found in Ropinirole.[1]

Step 1: Chemoselective Protection [1]

-

Objective: Protect the reactive amine and phenol moieties to prevent polymerization during reduction.

-

Reagents: Acetic anhydride (

), Triethylamine ( -

Protocol:

-

Suspend 8-amino-2-naphthol in DCM.

-

Add 2.2 equivalents of

and excess -

Critical Control: Monitor via TLC to ensure bis-acetylation (O-acetyl and N-acetyl).

-

Outcome: Formation of 8-acetamido-2-naphthyl acetate .

-

Step 2: Regioselective Birch Reduction

-

Objective: Partially reduce the electron-rich naphthalene ring to a dihydro- or tetrahydro- intermediate.

-

Mechanism: The Birch reduction (

) targets the ring bearing the electron-withdrawing or less electron-donating substituents.[1] However, with acetamides (EDG via resonance, EWG via induction), the reduction conditions must be tuned.[1] -

Refinement: Often, the O-acetyl group is hydrolyzed in situ or converted to a methyl ether (

) prior to reduction to direct regioselectivity.[1] -

Protocol:

-

Dissolve the protected intermediate in THF/t-BuOH (proton source).[1]

-

Add Sodium metal (Na) to liquid Ammonia (

) at -78°C. -

Expert Insight: The reduction typically occurs on the ring bearing the amide if the phenol ring is alkoxylated, or vice versa depending on precise substitution. For Ropinirole precursors, the goal is to reduce the ring that will be cleaved (the non-aromatic ring in the final product).[1]

-

Outcome: Formation of a 1,4-dihydronaphthalene derivative.

-

Step 3: Ozonolysis (Ring Cleavage) [1]

-

Objective: Oxidative cleavage of the newly formed double bond to generate a dicarbonyl intermediate (dialdehyde or aldehyde-ester).

-

Reagents: Ozone (

), followed by Dimethyl Sulfide ( -

Protocol:

-

Dissolve the dihydro-naphthalene in Methanol/DCM at -78°C.

-

Sparge with

until a blue color persists (indicating saturation). -

Quench with Polymer-supported

(to avoid phosphine oxide contamination).[1] -

Outcome: A dialdehyde intermediate where the naphthalene ring is opened.

-

Step 4: Reductive Cyclization (Pyrrole Formation)

-

Objective: Intramolecular amine condensation with the aldehyde/ester to form the pyrrole (indolone) ring.

-

Reagents: Sodium Cyanoborohydride (

) or Hydrogenation ( -

Mechanism: The pendant amine (revealed or added) attacks the carbonyl carbon, forming a hemiaminal, which dehydrates to the enamine/imine and reduces to the stable indolone (fused pyrrole-benzene).[1]

-

Outcome: 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one (Ropinirole precursor).[1]

Data Summary: Yields & Critical Parameters

| Step | Transformation | Critical Reagent | Typical Yield | Key Risk Factor |

| 1 | Protection | >90% | Incomplete acetylation leading to side reactions.[1] | |

| 2 | Birch Reduction | 50-65% | Over-reduction to tetralin; Re-oxidation to naphthalene by air.[1] | |

| 3 | Ozonolysis | 70-85% | Formation of explosive ozonides; over-oxidation. | |

| 4 | Cyclization | 40-60% | Polymerization of the dialdehyde intermediate.[1] |

Pathway B: N-Functionalization (Clauson-Kaas Synthesis)

Primary Application: Creating N-substituted pyrrole probes or monomers.[1] Mechanism: Condensation of the primary amine (position 8) with a 1,4-dicarbonyl equivalent.[1]

Protocol

-

Reagents: 2,5-Dimethoxytetrahydrofuran, Glacial Acetic Acid (Catalyst/Solvent).[1]

-

Procedure:

-

Dissolve 8-amino-2-naphthol in acetic acid.

-

Add 1.1 eq of 2,5-dimethoxytetrahydrofuran.

-

Reflux for 1-2 hours.

-

Mechanism: Acid-catalyzed hydrolysis of the furan derivative yields succinaldehyde (1,4-dicarbonyl) in situ, which condenses with the amine to close the pyrrole ring.[1]

-

-

Product: 1-(7-hydroxy-1-naphthyl)pyrrole .[1]

-

Note: This retains the naphthalene scaffold intact and simply converts the

group into a pyrrole ring.[1]

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the high-value "Scaffold Morphing" pathway (Pathway A), as it represents the complex chemical transformation relevant to drug development.

Figure 1: Oxidative ring contraction pathway converting the 10-carbon naphthalene scaffold into the 8-carbon pyrrole-fused indolone core.[1]

References

-

Organic & Biomolecular Chemistry (RSC) . Synthesis of Ropinirole via 8-amino-2-naphthol precursor. Retrieved from [1]

-

LookChem Technical Data . Ropinirole Hydrochloride Manufacturing Methods & Intermediates. Retrieved from [1]

-

Organic Chemistry Portal . Synthesis of Pyrroles (Paal-Knorr/Clauson-Kaas). Retrieved from [1]

-

National Institutes of Health (PMC) . Recent Advancements in Pyrrole Synthesis. Retrieved from [1]

Sources

Technical Guide: Fluorescence Spectra and Photophysics of 8-(pyrrol-1-yl)-2-naphthol

This guide provides an in-depth technical analysis of the fluorescence and photophysical properties of 8-(pyrrol-1-yl)-2-naphthol . This molecule represents a sophisticated model system in photochemistry, combining the classic excited-state proton transfer (ESPT) capability of 2-naphthol with the steric and electronic modulation of a peri-substituted pyrrolyl group.

Executive Summary & Molecular Architecture

8-(pyrrol-1-yl)-2-naphthol is a bifunctional fluorophore designed to probe distal electronic effects and peri-strain dynamics in photoacid generators. Unlike its ortho-substituted analogs (e.g., 1-(pyrrol-1-yl)-2-naphthol), the 8-isomer places the pyrrolyl substituent on the distal ring, specifically at the peri-position relative to the C1-hydrogen.

Structural Dynamics and Steric Orthogonality

The defining feature of this molecule is the peri-interaction between the proton at position C1 and the pyrrole ring at position C8.

-

Steric Clash: The spatial overlap between H(C1) and the pyrrole ring forces the pyrrole moiety to rotate out of the naphthalene plane.

-

Orthogonal Geometry: In the ground state (

), the pyrrole ring adopts a near-perpendicular (orthogonal) conformation relative to the naphthalene core. -

Electronic Decoupling: This twist disrupts

-conjugation between the donor pyrrole and the acceptor naphthol, rendering the electronic influence primarily inductive rather than resonant.

Photophysical Characterization

The fluorescence behavior of 8-(pyrrol-1-yl)-2-naphthol is governed by the interplay between the locally excited (LE) state of the naphthol core and the modulation of acidity in the excited state (

Steady-State Absorption

-

Spectral Profile: The absorption spectrum closely mimics that of unsubstituted 2-naphthol but exhibits a bathochromic shift (red-shift) of 5–10 nm due to the inductive perturbation of the pyrrolyl nitrogen.

-

Key Transitions:

-

(

-

(

-

(

-

Solvent Independence: Due to the orthogonal decoupling, the ground-state absorption shows minimal solvatochromism, confirming the lack of a strong intramolecular charge transfer (ICT) in the ground state.

Fluorescence Emission Spectra

The emission is dual-band, characteristic of excited-state proton transfer (ESPT) systems, but with unique quenching features introduced by the pyrrole rotor.

| Species | Emission Max ( | Description |

| Neutral Form (ROH) | 355 – 365 nm | Dominant in organic solvents or low pH aqueous solution. Corresponds to the locally excited state of the naphthol core. |

| Anionic Form (RO | 420 – 430 nm | Dominant in neutral/basic aqueous solution. Result of adiabatic deprotonation in the excited state ( |

Critical Observation (The "Rotor Effect"):

The fluorescence quantum yield (

Excited-State Proton Transfer (ESPT)

Upon excitation, the acidity of the hydroxyl group increases dramatically (pKa drops from ~9.5 to ~2.8).

-

Mechanism:

-

8-Position Effect: The pyrrolyl group at C8 exerts a weak electron-withdrawing inductive effect (

) on the distal ring. This slightly stabilizes the conjugate base (

Experimental Protocols

Protocol A: Solvatochromic Shift & Viscosity Analysis

To validate the "molecular rotor" hypothesis and electronic decoupling.

-

Preparation: Prepare

solutions of 8-(pyrrol-1-yl)-2-naphthol in:-

Cyclohexane (Non-polar, low viscosity)

-

Acetonitrile (Polar, low viscosity)

-

Glycerol/Methanol mixtures (Variable viscosity)

-

-

Excitation: Set

nm. -

Measurement: Record emission from 340 nm to 550 nm.

-

Analysis: Plot Fluorescence Intensity (

) vs. Viscosity (

Protocol B: Determination of (Fluorometric Titration)

-

Buffer Setup: Prepare aqueous buffers ranging from pH 1 to pH 12.

-

Titration: Add fixed concentration of fluorophore (

) to each buffer. -

Data Collection: Measure emission spectra.

-

Observe the isosbestic point (indicating two-state equilibrium).

-

Track the decrease of the 360 nm band (ROH) and rise of the 425 nm band (RO-).

-

-

Calculation: Use the Henderson-Hasselbalch equation adapted for fluorescence intensities to determine the excited-state pKa.

Mechanistic Visualization

The following diagram illustrates the photophysical cycle, highlighting the competition between radiative decay, ESPT, and the non-radiative torsional relaxation caused by the 8-pyrrolyl group.

Caption: Photophysical cycle of 8-(pyrrol-1-yl)-2-naphthol showing the competition between ESPT (green path) and torsional quenching (dashed path).

References

-

Tolbert, L. M., & Solntsev, K. M. (2002). Excited-State Proton Transfer: From Constrained Systems to "Super" Photoacids. Accounts of Chemical Research. Link

-

Laws, W. R., & Brand, L. (1979). Analysis of Two-State Excited-State Processes. The Fluorescence of 2-Naphthol. Journal of Physical Chemistry. Link

-

Pozharskii, A. F., et al. (2000). Molecular Rotors and Peri-Interactions in 1,8-Disubstituted Naphthalenes. Russian Chemical Reviews. Link

-

Agmon, N. (2005). Mechanism of Excited-State Proton Transfer: The Forster Cycle. Journal of Physical Chemistry A. Link

CAS number search for 8-pyrrolyl-2-naphthol derivatives

Topic: CAS Number Search & Validation Protocol for 8-Pyrrolyl-2-Naphthol Derivatives Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Chemical Librarians, and Process Development Scientists

Executive Summary

The structural motif 8-pyrrolyl-2-naphthol represents a specialized class of peri-substituted naphthalene derivatives. Unlike common 1-substituted analogs (e.g., BINOL precursors), the 8-substituted framework introduces unique steric constraints and electronic properties valuable for atropisomeric ligand design and excited-state intramolecular proton transfer (ESIPT) fluorophores.

However, retrieving CAS Registry Numbers® (CAS RNs) for this scaffold is notoriously difficult due to:

-

Nomenclature Ambiguity: "Pyrrolyl" can denote attachment via nitrogen (

-linked, 1-pyrrolyl) or carbon ( -

Indexing Lag: Novel peri-substituted scaffolds often exist in patent literature before receiving formal CAS indexing.

-

Tautomeric Complexity: The potential for keto-enol tautomerism in functionalized naphthols can fragment search results.

This guide provides a Senior Scientist-level protocol for locating these derivatives, validating their existence if no CAS number is found, and standardizing their registration.

Part 1: Structural Analysis & Nomenclature Strategy

Before initiating a database query, one must define the precise chemical entity to avoid false negatives.

1.1 The Peri-Substitution Challenge

The 8-position on the naphthalene ring is peri to the 1-position. However, in 2-naphthol, the 8-position interacts spatially with the 1-H or 1-substituent, creating a "chiral axis" potential if rotation is restricted.

-

Target Scaffold: 8-(1H-pyrrol-1-yl)naphthalen-2-ol (

-linked) is the most synthetically accessible variant via C-N coupling. -

Systematic Name Variations:

-

Preferred IUPAC: 8-(1H-pyrrol-1-yl)-2-naphthalenol

-

CAS Index Name: 2-Naphthalenol, 8-(1H-pyrrol-1-yl)-

-

Ambiguous Vernacular: 8-pyrrolyl-beta-naphthol

-

1.2 Structural Visualization

Part 2: Advanced Database Search Methodologies

A simple text search for "8-pyrrolyl-2-naphthol" will likely fail or yield irrelevant isomers. The following protocol utilizes substructure searching to ensure comprehensive coverage.

2.1 The "Markush" Substructure Strategy

Text searching relies on someone else naming the compound exactly as you do. Substructure searching relies on atomic connectivity.

Protocol for SciFinder-n / Reaxys:

-

Draw the Parent Structure:

-

Draw a naphthalene ring.

-

Place a pyrrole ring at position 8.

-

Crucial Step: Leave the connection between the pyrrole and naphthalene undefined (or specify both N-linked and C-linked) if you are open to isomers. For specific

-linked targets, draw the bond from N(pyrrole) to C8(naphthalene).

-

-

Apply Variable Filters (Locking):

-

Lock Ring Fusion: Prevent the naphthalene from being part of a larger anthracene/phenanthrene system.

-

Substitution Count: Explicitly set hydrogen counts on the pyrrole ring to allow or disallow derivatives (e.g., methyl groups on the pyrrole).

-

-

Refine by Substance Class:

-

Filter results by coordination compound if looking for ligands.

-

Filter by organic if looking for the free ligand.

-

2.2 Search Workflow Diagram

2.3 Comparative Database Table

| Database | Search Type | Suitability for 8-Pyrrolyl-2-Naphthol |

| SciFinder-n | Substructure (Exact/Sim) | High. Best for finding patent-buried compounds and specific CAS RNs. |

| Reaxys | Reaction/Substructure | High. Excellent for finding synthesis routes (e.g., Buchwald coupling of 8-bromo-2-naphthol). |

| PubChem | Text/Similarity | Low. Often misses specific positional isomers; indexes generic chemical spaces. |

| ChemSpider | Text/InChI | Medium. Good for cross-referencing but lacks the depth of proprietary registries. |

Part 3: Synthesis & Self-Validating Identification

If the search yields no CAS number (a "novel substance" scenario), you must validate the structure before assigning it an internal ID or publishing.

3.1 Synthesis Logic (Causality)

The synthesis of 8-pyrrolyl-2-naphthol is non-trivial due to the electron-rich nature of both rings.

-

Route: Pd-catalyzed C-N cross-coupling (Buchwald-Hartwig).

-

Precursor: 8-Bromo-2-naphthol (often protected as methoxy ether).

-

Causality: The steric bulk at C8 requires specific phosphine ligands (e.g., XPhos or RuPhos) to facilitate oxidative addition and reductive elimination.

3.2 Validation Protocol

To prove you have the 8-isomer and not the 1-isomer (a common rearrangement byproduct), use this validation loop:

-

1H NMR (NOE):

-

Irradiate the pyrrole protons.

-

Expectation: NOE enhancement at Naphthalene C7-H and C1-H.

-

Failure Mode: If NOE is seen at C2-OH or C3-H, regioselectivity failed.

-

-

X-Ray Crystallography: The gold standard for confirming the twist angle (atropisomerism) between the naphthol and pyrrole planes.

3.3 Validation Workflow Diagram

Part 4: Data Summary & References

4.1 Key Data Points for Identification

When searching or registering, ensure these identifiers match:

-

Molecular Formula:

-

Molecular Weight: ~209.24 g/mol

-

Key IR Bands: ~3300-3400 cm⁻¹ (O-H stretch), ~740 cm⁻¹ (Pyrrole ring breathing).

References

-

American Chemical Society. (2025). SciFinder-n Search Strategies: Substructure vs. Keyword. CAS.org. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary: 2-Naphthol Derivatives. PubChem.[3][4][5][6] [Link]

-

Kozlowski, M. C., et al. (2009). Asymmetric Oxidative Coupling of 2-Naphthols. Journal of the American Chemical Society. [Link] (Contextual grounding for naphthol coupling logic).

-

Chemical Abstracts Service. (2025). CAS Registry Number® Verified Partner Program. CAS.org. [Link]

Sources

- 1. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Naphthalenethiol | C10H8S | CID 7058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-naphthalen-1-yl-3-(1H-pyrazol-5-yl)-6H-pyrazolo[5,1-c][1,2,4]triazin-4-one | C18H12N6O | CID 145986805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- | C16H12N2O | CID 135656263 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral Axis Stability in 8-Substituted Naphthols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Growing Significance of Atropisomerism in Modern Drug Discovery

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a cornerstone of modern medicinal chemistry. While the concept of point chirality is well-established, a more nuanced form of stereoisomerism, known as atropisomerism, is gaining significant attention.[1] Atropisomers are stereoisomers that arise from restricted rotation around a single bond, leading to distinct, non-interconvertible conformers.[2][3] This phenomenon is particularly relevant in drug discovery, as different atropisomers of a compound can exhibit vastly different pharmacological activities.[2][4]

This guide focuses on a specific class of atropisomeric compounds: 8-substituted naphthols. The strategic placement of a substituent at the C8 position of the naphthol core introduces significant steric hindrance, creating a stable chiral axis. Understanding the factors that govern the rotational stability of this axis is paramount for the rational design and development of novel therapeutics. As a Senior Application Scientist, this whitepaper aims to provide a comprehensive overview of the core principles, experimental methodologies, and practical considerations for researchers working with these fascinating molecules.

The Genesis of a Chiral Axis: Understanding Atropisomerism in 8-Substituted Naphthols

Atropisomerism in 8-substituted naphthols originates from the steric clash between the substituent at the 8-position and the hydroxyl group at the 1-position of the naphthalene ring system. This steric impediment restricts the free rotation around the C1-C(substituent) single bond, giving rise to two stable, non-superimposable mirror-image conformers, or enantiomers.

The stability of these atropisomers is quantified by the rotational energy barrier, which is the energy required to overcome the steric hindrance and interconvert the two enantiomers.[5] This barrier is a critical parameter, as it determines whether the atropisomers can be isolated as stable, distinct entities at a given temperature.

Classification of Atropisomeric Stability

A practical classification system for atropisomers based on their half-life of racemization (t₁/₂) at 37 °C has been proposed:[3][6]

-

Class 1 (t₁/₂ < 60 s): Rapidly interconverting atropisomers. These are typically not considered configurationally stable for drug development purposes.[6]

-

Class 2 (60 s < t₁/₂ < 4.5 years): Moderately stable atropisomers. These can present challenges in drug development due to potential in-vivo racemization.[3]

-

Class 3 (t₁/₂ > 4.5 years): Highly stable atropisomers. These are considered suitable for development as single enantiomer drugs.[6]

For 8-substituted naphthols, the nature of the substituent at the 8-position plays a pivotal role in determining which class they belong to.

Caption: Steric hindrance in 8-substituted naphthols creates a high rotational energy barrier, leading to stable atropisomers.

Factors Influencing Rotational Stability

The magnitude of the rotational barrier in 8-substituted naphthols is a multifactorial property, primarily governed by steric and electronic effects of the substituent at the 8-position.

Steric Effects

The size of the substituent at the 8-position is the most significant factor influencing the rotational barrier.[7] Larger, bulkier substituents will create greater steric repulsion with the peri-hydrogen and the hydroxyl group, leading to a higher energy barrier for rotation and, consequently, greater atropisomeric stability. For instance, replacing a smaller group like a methyl with a larger one like a tert-butyl group would be expected to dramatically increase the rotational barrier.

Electronic Effects

While steric effects are dominant, electronic factors can also modulate the rotational barrier.[8][9] Electron-withdrawing or electron-donating groups can influence the bond length and electron density of the chiral axis, subtly altering the rotational energy landscape. However, in the context of 8-substituted naphthols, these effects are generally considered secondary to the steric bulk of the substituent.

Experimental Determination of Rotational Barriers

The experimental determination of the rotational energy barrier is crucial for characterizing the chiral axis stability of 8-substituted naphthols.[5] Two primary techniques are employed for this purpose: Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

Dynamic NMR Spectroscopy

Principle: DNMR is a powerful technique for studying dynamic processes in molecules, including the interconversion of atropisomers.[10] By monitoring the NMR spectrum of a sample at different temperatures, it is possible to observe the coalescence of signals corresponding to the two atropisomers. The temperature at which the signals merge (the coalescence temperature) is directly related to the rate of interconversion and, therefore, the rotational energy barrier.[11]

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Dissolve a known concentration of the 8-substituted naphthol in a suitable deuterated solvent (e.g., toluene-d₈, chloroform-d). The choice of solvent is critical as it can influence the rotational barrier.

-

Initial NMR Analysis (Room Temperature): Acquire a standard ¹H NMR spectrum at room temperature. If the atropisomers are stable at this temperature, distinct signals for each enantiomer will be observed for protons near the chiral axis.

-

Variable Temperature NMR: Gradually increase the temperature of the NMR probe in a stepwise manner. Acquire a spectrum at each temperature increment, paying close attention to the signals that are distinct for each atropisomer.

-

Determination of Coalescence Temperature (T_c): Identify the temperature at which the two distinct signals broaden and merge into a single, broad peak. This is the coalescence temperature.

-

Line Shape Analysis: For a more accurate determination of the rate constant (k) at various temperatures, a full line shape analysis can be performed.[11] This involves fitting the experimental spectra to theoretical line shapes calculated for different exchange rates.

-

Eyring Plot and Calculation of Activation Parameters: Plot ln(k/T) versus 1/T (Eyring plot). The slope of this plot is equal to -ΔH‡/R and the intercept is ln(k_B/h) + ΔS‡/R, where ΔH‡ is the enthalpy of activation, ΔS‡ is the entropy of activation, R is the gas constant, k_B is the Boltzmann constant, and h is the Planck constant. The Gibbs free energy of activation (ΔG‡) at a given temperature can then be calculated using the equation: ΔG‡ = ΔH‡ - TΔS‡.

Causality Behind Experimental Choices: The choice of a high-boiling deuterated solvent is to allow for a wide temperature range to be studied, ensuring that the coalescence temperature can be reached without the solvent boiling. The stepwise increase in temperature allows for precise determination of the coalescence point.

Caption: Workflow for determining the rotational barrier using Dynamic NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is a powerful technique for separating enantiomers.[12][13] It can also be used to determine the rotational stability of atropisomers by monitoring the racemization of an enantiomerically enriched sample over time.

Experimental Protocol: A Self-Validating System

-

Chiral Method Development: Develop a chiral HPLC method capable of resolving the two atropisomers of the 8-substituted naphthol.[14] This typically involves screening different chiral stationary phases (CSPs) and mobile phase compositions.[15]

-

Preparative Chiral Separation: Use preparative chiral HPLC to isolate one of the atropisomers in high enantiomeric excess (ee).[16]

-

Kinetic Racemization Study:

-

Dissolve a known concentration of the enantiomerically pure atropisomer in a suitable solvent.

-

Maintain the solution at a constant, elevated temperature.

-

At regular time intervals, withdraw an aliquot of the solution, cool it rapidly to quench the racemization, and analyze the enantiomeric excess by chiral HPLC.[17]

-

-

Data Analysis: Plot the natural logarithm of the enantiomeric excess (ln(ee)) versus time. The slope of this plot is equal to -k_rac, where k_rac is the rate constant for racemization.

-

Calculation of Rotational Barrier: The Gibbs free energy of activation (ΔG‡) for rotation can be calculated from the rate constant using the Eyring equation.

Causality Behind Experimental Choices: The rapid cooling of the aliquots is crucial to stop the racemization process, ensuring that the measured ee accurately reflects the extent of racemization at that specific time point. Maintaining a constant temperature is essential for obtaining reliable kinetic data.

Caption: Workflow for determining the rotational barrier using Chiral HPLC.

Data Presentation: A Comparative Analysis

To illustrate the impact of substituents on the rotational barrier, the following table summarizes hypothetical data for a series of 8-substituted 1-naphthols.

| Substituent (R) | Rotational Barrier (ΔG‡) at 298 K (kcal/mol) | Half-life (t₁/₂) at 37 °C | Atropisomer Class |

| -CH₃ | 18.5 | ~2 minutes | 2 |

| -CH(CH₃)₂ | 22.1 | ~8 hours | 2 |

| -C(CH₃)₃ | 28.7 | >10 years | 3 |

| -Ph | 24.3 | ~3 days | 2 |

| -Si(CH₃)₃ | 26.9 | ~1 year | 3 |

Analysis: As the steric bulk of the substituent at the 8-position increases (from methyl to tert-butyl), the rotational barrier and the half-life of racemization increase significantly. This demonstrates the direct correlation between steric hindrance and chiral axis stability.

Implications for Drug Development

The configurational stability of 8-substituted naphthols has profound implications for their development as therapeutic agents.

-

Target Selectivity: The fixed spatial orientation of substituents in stable atropisomers can lead to enhanced binding affinity and selectivity for a biological target.[3][6]

-

Pharmacokinetics and Pharmacodynamics: The two atropisomers of a drug candidate can have different absorption, distribution, metabolism, and excretion (ADME) profiles, as well as different potencies and efficacies.

-

Regulatory Considerations: For drugs that exist as stable atropisomers, regulatory agencies typically require the development and characterization of a single, pure atropisomer.[13]

Conclusion and Future Perspectives

The chiral axis in 8-substituted naphthols represents a valuable design element in modern drug discovery. By carefully selecting the substituent at the 8-position, medicinal chemists can modulate the rotational stability to achieve the desired pharmacological profile. The experimental techniques outlined in this guide provide a robust framework for characterizing the atropisomeric stability of these compounds. As our understanding of atropisomerism deepens, we can expect to see an increasing number of innovative drug candidates that leverage this fascinating form of chirality.

References

-

Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. [Link]

-

LaPlante, S. R., Edwards, P. J., Fader, L. D., Clavette, C., & Goldstein, D. M. (2011). Atropisomerism in drug discovery. Journal of medicinal chemistry, 54(21), 7005-7022. [Link]

-

Gaspard-Iloughmane, H., & Roques, N. (2007). Atropisomerism: a new source of chirality in medicinal chemistry. Current medicinal chemistry, 14(26), 2738-2750. [Link]

-

Oki, M. (1983). Recent advances in atropisomerism. In Topics in Stereochemistry (Vol. 14, pp. 1-81). John Wiley & Sons. [Link]

-

Wolf, C. (2007). Dynamic stereochemistry of chiral compounds: principles and applications. Royal Society of Chemistry. [Link]

-

Stewart, S. G., & Ho, J. (2016). Interrogating the configurational stability of atropisomers. Nature Protocols, 11(9), 1647-1658. [Link]

-

Zhang, L., Hu, Y., Galella, E., Tomasella, F. P., & Fish, W. P. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162. [Link]

-

Wzorek, Z., & Drabowicz, J. (2019). Atropisomerism in N-Aryl Hydrazones. Molecules, 24(17), 3075. [Link]

-

Rushton, G. T., Burns, W. G., Lavin, J. M., Chong, Y. S., Pellechia, P., & Shimizu, K. D. (2007). Determination of the Rotational Barrier for Kinetically Stable Conformational Isomers via NMR and 2D TLC. Journal of Chemical Education, 84(1), 145. [Link]

-

Peter, K., & Scott, J. S. (2020). On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. Molecules, 25(22), 5462. [Link]

-

Li, X. (2021). Synthesis of Atropisomers by Transition-Metal-Catalyzed Asymmetric C–H Functionalization Reactions. Accounts of Chemical Research, 54(17), 3413-3427. [Link]

-

Smyth, J. E., & Butler, N. M. (2022). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 14(18), 1279-1294. [Link]

-

Richardson, P. F., & Williams, H. J. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(19), 2827-2840. [Link]

Sources

- 1. Spontaneous transfer of chirality in an atropisomerically enriched two-axis system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]

- 5. On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides [mdpi.com]

- 6. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. library.monmouth.edu [library.monmouth.edu]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. molnar-institute.com [molnar-institute.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol for the Synthesis of 8-(1H-pyrrol-1-yl)-2-naphthol via the Clauson-Kaas Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 8-(1H-pyrrol-1-yl)-2-naphthol, a molecule of interest in medicinal chemistry and materials science. The protocol leverages the robust and versatile Clauson-Kaas reaction, a classic method for the formation of N-substituted pyrroles.[1][2] This application note details the underlying chemical principles, offers a step-by-step experimental protocol, and outlines methods for the purification and characterization of the target compound. The information presented herein is intended to provide researchers with a practical and scientifically grounded framework for the successful synthesis and validation of 8-(1H-pyrrol-1-yl)-2-naphthol.

Introduction: The Clauson-Kaas Reaction in N-Aryl Pyrrole Synthesis

The Clauson-Kaas reaction is a powerful and widely employed method for the synthesis of N-substituted pyrroles.[2] Discovered by Niels Clauson-Kaas in 1952, the reaction typically involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran, most commonly 2,5-dimethoxytetrahydrofuran, under acidic conditions.[1][3] The versatility of this reaction allows for the introduction of a wide array of substituents on the pyrrole nitrogen, including aliphatic, aromatic, and heteroaromatic moieties.[1][2]

The reaction proceeds via an acid-catalyzed ring-opening of the 2,5-dimethoxytetrahydrofuran to form a reactive carbocation intermediate. The primary amine then acts as a nucleophile, attacking the carbocation. Subsequent rearrangement and elimination of alcohol lead to the formation of the stable aromatic pyrrole ring.[1][3] While traditionally carried out in refluxing acetic acid, numerous modifications have been developed to improve yields, shorten reaction times, and employ greener reaction conditions, including the use of various Brønsted and Lewis acid catalysts, as well as microwave-assisted synthesis.[1][4][5]

This protocol adapts the principles of the Clauson-Kaas reaction for the synthesis of 8-(1H-pyrrol-1-yl)-2-naphthol, a molecule that combines the privileged pyrrole scaffold with the naphthol framework, suggesting potential applications in drug discovery and materials science.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 8-(1H-pyrrol-1-yl)-2-naphthol.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 8-Amino-2-naphthol | ≥98% | Commercially Available | |

| 2,5-Dimethoxytetrahydrofuran | ≥98% | Commercially Available | |

| Glacial Acetic Acid | ACS Grade | Commercially Available | |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography |

| Hexane | ACS Grade | Commercially Available | For chromatography |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous Sodium Sulfate | Commercially Available | ||

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

Instrumentation

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware

Synthetic Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 8-amino-2-naphthol (1.59 g, 10 mmol) and glacial acetic acid (30 mL). Stir the mixture at room temperature until the amine is fully dissolved.

-

Addition of Reagent: Add 2,5-dimethoxytetrahydrofuran (1.32 g, 1.4 mL, 10 mmol) to the solution.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing ice-cold water (100 mL).

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and evaporate the solvent to yield 8-(1H-pyrrol-1-yl)-2-naphthol as a solid.

-

Characterization and Data

The structure of the synthesized 8-(1H-pyrrol-1-yl)-2-naphthol should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the naphthol and pyrrole rings, as well as a singlet for the hydroxyl proton. The integration of the peaks should correspond to the number of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals for the aromatic rings.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should exhibit a broad absorption band for the O-H stretch of the naphthol, as well as characteristic peaks for C-H and C=C aromatic stretching.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 8-(1H-pyrrol-1-yl)-2-naphthol (C₁₄H₁₁NO, MW: 209.24 g/mol ).

Expected ¹H NMR Data (in CDCl₃, δ in ppm):

-

Aromatic protons of the naphthyl and pyrrolyl rings in the range of 6.0-8.0 ppm.

-

A broad singlet for the hydroxyl proton (this may be exchangeable with D₂O).

Workflow Diagram

Caption: Workflow for the synthesis of 8-(1H-pyrrol-1-yl)-2-naphthol.

Discussion and Mechanistic Insights

The choice of glacial acetic acid as both the solvent and the catalyst is a classic and effective approach for the Clauson-Kaas reaction.[4] It provides the necessary acidic environment for the in-situ generation of the reactive dialdehyde equivalent from 2,5-dimethoxytetrahydrofuran. The hydroxyl group on the 8-amino-2-naphthol starting material is not expected to interfere with the reaction, as the amino group is a significantly stronger nucleophile.

For researchers seeking to optimize this protocol, several modifications can be considered. The use of microwave irradiation has been shown to significantly reduce reaction times in many Clauson-Kaas syntheses.[4] Additionally, alternative catalytic systems, such as Lewis acids (e.g., FeCl₃, CuCl₂) or solid-supported acid catalysts, could be explored to potentially improve yields and simplify the work-up procedure.[1] The choice of solvent can also be varied, with reports of successful Clauson-Kaas reactions in water, which offers a greener alternative to acetic acid.[3]

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Glacial acetic acid is corrosive and has a strong odor. Avoid inhalation and skin contact.

-

2,5-Dimethoxytetrahydrofuran is flammable. Keep away from ignition sources.

-

Exercise caution when handling hot glassware and the heating apparatus.

Conclusion

The Clauson-Kaas reaction provides a reliable and straightforward method for the synthesis of 8-(1H-pyrrol-1-yl)-2-naphthol. The protocol outlined in this application note is based on well-established chemical principles and provides a solid foundation for researchers to produce and characterize this valuable compound. Further optimization of reaction conditions may lead to improved yields and more environmentally benign synthetic routes.

References

-

Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. [Link]

- Deng, J., et al. (2011).

-

Banu, S., et al. (2020). N-Aryl Pyrrole Synthesis from Biomass-Derived Furans and Arylamine over Lewis Acidic Hf-Doped Mesoporous SBA-15 Catalyst. ACS Sustainable Chemistry & Engineering, 8(30), 11253-11262. [Link]

-

Cravotto, G., et al. (2007). Microwave-assisted sequential one-pot synthesis of 8-substituted pyrazolo[1,5-a][1][4][6]triazines. Molecules, 12(7), 1491-1500. [Link]

-

Wallace, J. M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2009(11), 28-36. [Link]

-

Sodano, F., et al. (2021). Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. ACS Medicinal Chemistry Letters, 12(12), 1916-1923. [Link]

-

Iliescu, S., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6432. [Link]

-

Kumar, R., & Singh, D. K. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link]

-

ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. [Link]

-

ResearchGate. (n.d.). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

-

ResearchGate. (n.d.). The Clauson-Kaas pyrrole synthesis under microwave irradiation. [Link]

Sources

- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Protocol for reacting 8-amino-2-naphthol with 2,5-dimethoxytetrahydrofuran

Abstract

This application note details a robust protocol for the synthesis of 8-(1H-pyrrol-1-yl)naphthalen-2-ol (Target Compound) through the condensation of 8-amino-2-naphthol with 2,5-dimethoxytetrahydrofuran .[1] Utilizing a modified Clauson-Kaas protocol (glacial acetic acid catalysis), this method circumvents the handling of unstable succinaldehyde while ensuring high regioselectivity.[1] This guide addresses specific challenges associated with aminonaphthol substrates, including oxidative sensitivity and purification of amphoteric intermediates.

Introduction & Strategic Rationale

The installation of a pyrrole ring onto a naphthalene scaffold creates a privileged structure found in various bioactive alkaloids and fluorescent probes.[1] While the classical Paal-Knorr synthesis utilizes 1,4-diketones, the use of 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a latent succinaldehyde equivalent is superior for industrial scalability.[1]

Why this specific protocol?

-

Latent Reactivity: 2,5-DMTHF is stable and commercially available, whereas succinaldehyde polymerizes rapidly.[1] The acetal hydrolysis occurs in situ, releasing the reactive dialdehyde only as needed.[1]

-

Acid Selection: We utilize Glacial Acetic Acid (AcOH) as both solvent and catalyst.[1] Stronger mineral acids (HCl) often lead to tar formation with electron-rich naphthols, while AcOH buffers the reaction, promoting cyclization without degrading the sensitive naphthol moiety.[1]

-

Thermodynamics: The reaction is driven by the formation of the aromatic pyrrole ring and the irreversible loss of water/methanol.[1]

Reaction Mechanism

Understanding the mechanism is critical for troubleshooting.[1] The reaction proceeds through an acid-catalyzed deprotection-cyclization cascade.[1]

-

Hydrolysis: Acid-catalyzed opening of 2,5-DMTHF generates succinaldehyde (in equilibrium with its enol forms).[1]

-

Condensation: The nucleophilic nitrogen of 8-amino-2-naphthol attacks the carbonyl, forming a hemiaminal.[1]

-

Cyclization: Intramolecular attack closes the ring.[1]

-

Aromatization: Dehydration yields the final aromatic pyrrole.[1]

Figure 1: Mechanistic pathway of the modified Paal-Knorr reaction.

Experimental Protocol

Safety Warning: 8-Amino-2-naphthol is a skin and eye irritant. 2,5-Dimethoxytetrahydrofuran is flammable.[1] Perform all operations in a fume hood.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |

| 8-Amino-2-naphthol | 159.19 | 1.0 | 1.59 g (10 mmol) | Limiting Reagent |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.1 | 1.45 g (1.43 mL) | Reagent |

| Glacial Acetic Acid | 60.05 | Solvent | 15 - 20 mL | Solvent/Catalyst |

| Sodium Acetate (Optional) | 82.03 | 0.5 | 0.41 g | Buffer (prevents tars) |

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 8-amino-2-naphthol (10 mmol) and Sodium Acetate (5 mmol) to the flask.

-

Add Glacial Acetic Acid (15 mL). Stir at room temperature until the amine is mostly dissolved/suspended. Note: The solution may appear dark; this is normal for aminonaphthols.[1]

-

Add 2,5-dimethoxytetrahydrofuran (11 mmol) in one portion via syringe.

Step 2: Thermal Activation

-

Heat the reaction mixture to reflux (approx. 118°C) using an oil bath.

-

Maintain reflux for 2–4 hours .

-

Self-Validation Check: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).[1]

Step 3: Work-up

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water . Stir vigorously for 10 minutes.

-

Observation: The product usually precipitates as a dark grey/brown solid.[1]

-

If Solid Forms: Filter the precipitate, wash with cold water (3 x 20 mL) to remove acetic acid, and dry under vacuum.[1]

-

If Oiling Occurs (Common): Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL) .[1]

Step 4: Purification

-

The crude material is often sufficient for downstream use, but for analytical purity, perform Flash Column Chromatography .[1]

-

Collect fractions containing the high R_f spot.[1] Evaporate to yield an off-white to pale brown solid.[1]

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

Expected Analytical Data

Upon isolation, the structure must be validated.[1] The conversion of the primary amine to a pyrrole results in distinct NMR signatures.

| Technique | Feature | Expected Signal/Observation |

| ¹H NMR (DMSO-d₆) | Pyrrole Ring | Two triplets (or broad singlets) at δ 6.3 ppm (C3/C4-H) and δ 7.1 ppm (C2/C5-H).[1] The integration is 2H each. |

| ¹H NMR | Naphthol -OH | Broad singlet around δ 9.5 - 10.0 ppm (D₂O exchangeable).[1] |

| ¹H NMR | Amine -NH₂ | Absent. (Disappearance of the broad signal at δ 5.0-6.0 ppm confirms conversion).[1] |

| MS (ESI) | [M+H]⁺ | Calculated: 224.09 m/z.[1] Expected: 224.1 .[1] |

| Appearance | Physical | Off-white to light brown solid.[1] Darkens upon air exposure (oxidation).[1] |

Troubleshooting & Optimization

-

Issue: Low Yield / Black Tar Formation. [1]

-

Issue: Incomplete Conversion.

-

Cause: Loss of volatile succinaldehyde intermediates.[1]

-

Solution: Add an additional 0.2 equiv. of 2,5-DMTHF and continue reflux for 1 hour.

-

-

Issue: Product is "Sticky" (Oiling out).

References

-

Paal-Knorr Pyrrole Synthesis Mechanism: Amarnath, V., & Amarnath, K. (1995).[1][4] Intermediates in the Paal-Knorr synthesis of furans. The Journal of Organic Chemistry, 60(2), 301-307.[1] [1]

-

Clauson-Kaas Modification (Acetic Acid): Elming, N., & Clauson-Kaas, N. (1952).[1] The preparation of pyrroles from 2,5-dialkoxytetrahydrofurans.[1][2][5] Acta Chemica Scandinavica, 6, 867-874.[1]

-

Synthesis of N-Aryl Pyrroles: Banik, B. K., Banik, I., & Becker, F. F. (2000).[1] Microwave-induced Paal-Knorr reaction: A simple method for the synthesis of N-substituted pyrroles.[1][5] Tetrahedron Letters, 41(34), 6551-6554.[1] [1]

-

Safety Data (8-Amino-2-naphthol): PubChem Compound Summary for CID 8358.[1] [1]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of the pyrrole ring in naphthol scaffolds

Application Note: Strategic Functionalization of Pyrrole Rings in Naphtho-Fused Scaffolds

Executive Summary & Scope

This guide details the strategic functionalization of naphthopyrroles (specifically benzo[g]indoles and benzo[e]indoles ). These scaffolds, often described as "pyrroles fused to naphthol cores," represent a privileged class of pharmacophores found in potent DNA alkylators (e.g., Duocarmycins, CC-1065 analogues) and emerging antimicrobial agents.

The Challenge: The fusion of the electron-rich pyrrole ring with the naphthalene system creates a unique electronic landscape. While the pyrrole ring retains high nucleophilicity, the "peri-interactions" from the naphthalene ring (specifically H1/H9 steric clashes) and extended conjugation alter regioselectivity compared to simple indoles.

The Solution: This protocol suite provides controlled methodologies for:

-

C3-Selective Electrophilic Substitution: Overcoming steric hindrance for formylation and acylation.

-

C2-Regioselective C-H Activation: Metal-catalyzed direct arylation using directing-group (DG) strategies.

-

N1-Modulation: Tuning solubility and electronic properties via specific alkylation protocols.

Structural Analysis & Reactivity Map

Before initiating synthesis, one must understand the electronic bias of the scaffold. The benzo[g]indole system is the most common "naphthol-pyrrole" scaffold in drug discovery.

Reactivity Logic:

-

N1 (Nitrogen): The handle for solubility and "Directing Group" installation.

-

C3 (Beta-position): The most electron-rich site (HOMO coefficient is highest). Prone to electrophilic aromatic substitution (

). -

C2 (Alpha-position): Less nucleophilic than C3 but highly susceptible to transition-metal-catalyzed C-H activation (pKa ~35-40).

-

Peri-Position (C9 in benzo[g]): Creates a "steric bay" that can hinder bulky electrophiles at C3, requiring high-energy conditions.

Caption: Electronic and steric map of the benzo[g]indole scaffold dictating functionalization strategies.

Detailed Experimental Protocols

Protocol A: C3-Formylation via Vilsmeier-Haack

Target: Introduction of a reactive aldehyde handle for further diversification (e.g., Knoevenagel condensation).

Rationale: The Vilsmeier-Haack reaction is preferred over Friedel-Crafts for this scaffold because the iminium intermediate is small enough to bypass the peri-steric strain of the naphthalene ring.

Reagents:

-

Substrate: 1H-benzo[g]indole (1.0 equiv)

-

Reagent: Phosphorus oxychloride (

, 1.2 equiv) -

Solvent: Dimethylformamide (DMF, anhydrous, 5-10 volumes)

-

Quench: 10% Aqueous Sodium Acetate (NaOAc) or

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, charge anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C using an ice/salt bath.

-

Active Species Formation: Add

dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 min at 0°C until a slight yellow/orange color persists. -

Addition: Dissolve the benzo[g]indole in minimal DMF and add dropwise to the Vilsmeier complex.

-

Reaction: Allow the mixture to warm to Room Temperature (RT).

-

Checkpoint: Monitor by TLC (System: Hexane/EtOAc 7:3). The spot should shift significantly to a lower Rf (polar aldehyde).

-

Optimization: If conversion is <50% after 2 hours, heat to 40°C. Avoid >60°C to prevent polymerization of the electron-rich pyrrole.

-

-

Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice (approx. 5x volume). Slowly add 10% aqueous NaOAc with vigorous stirring. Adjust pH to 7-8.

-

Why NaOAc? Strong bases (NaOH) can cause Cannizzaro disproportionation or aldol side-reactions.

-

-

Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry. Recrystallize from Ethanol/DMF if necessary.

Validation Criteria:

-

1H NMR: Look for the distinct aldehyde singlet at

9.8–10.2 ppm. -

IR: Strong C=O stretch at ~1650–1660 cm⁻¹ (conjugated).

Protocol B: C2-Regioselective Arylation (Pd-Catalyzed C-H Activation)

Target: Direct coupling of aryl groups without pre-functionalization (e.g., halogenation).

Rationale: Standard cross-couplings (Suzuki/Stille) require brominated precursors which are unstable for electron-rich pyrroles. Direct C-H activation is superior but requires an oxidant to regenerate Pd(II).

Reagents:

-

Substrate: N-Methyl-benzo[g]indole (N-protection is recommended to prevent N-arylation).

-

Coupling Partner: Aryl Iodide (Ar-I, 1.5 equiv).

-

Catalyst: Palladium(II) Acetate (

, 5-10 mol%). -

Ligand: Triphenylphosphine (

, 20 mol%) or Tricyclohexylphosphine ( -

Base: Silver Carbonate (

, 1.0 equiv) or Cesium Acetate ( -

Solvent: Dioxane or Toluene (anhydrous).

Step-by-Step Methodology:

-

Setup: In a glovebox or strictly inert manifold, combine Substrate, Ar-I,

, Ligand, and Base in a pressure vial. -

Solvation: Add degassed Dioxane (0.2 M). Seal the vial with a crimp cap.

-

Reaction: Heat to 100°C for 12–24 hours.

-

Workup: Cool to RT. Filter through a pad of Celite to remove Ag salts and Pd black. Wash with EtOAc.

-

Purification: Concentrate filtrate and purify via Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Troubleshooting:

-

Low Yield? Switch solvent to PivOH/Toluene mixtures. Pivalic acid acts as a proton shuttle, significantly accelerating C-H activation at the C2 position.

-

C3 Regioselectivity Issues? If C3 arylation competes, ensure the C3 position is blocked or use a bulky N-protecting group (e.g., TIPS) to sterically shield C2, although this is counter-intuitive; usually, C3 is more reactive to electrophiles, but C2 is preferred for CMD-type Pd-catalysis due to the acidity of the C-H bond.

Data Summary & Comparison

| Protocol | Target Site | Key Reagent | Primary Challenge | Typical Yield |

| Vilsmeier-Haack | C3 | Peri-steric hindrance | 85-95% | |

| Friedel-Crafts | C3 | R-COCl / | Polymerization of pyrrole | 40-60% |

| C-H Arylation | C2 | Catalyst poisoning | 65-80% | |

| N-Alkylation | N1 | NaH / R-X | Over-alkylation (C-alkylation) | >90% |

Process Workflow Diagram

Caption: Operational workflow for selecting the correct functionalization pathway based on structural targets.

References

-

Biological Relevance of Pyrrole Scaffolds

-

Bhaskar, G., et al. "A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets." Current Medicinal Chemistry, 2022. Link

-

-

C-H Activation Str

- Gandeepan, P., et al. "Distributed C–H Functionalization of the Indole Nucleus." Chemical Reviews, 2019. (Foundational text for indole/benzoindole logic).

-

Fan, Z., et al. "Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold." Journal of the American Chemical Society, 2015. Link

-

Synthesis of Benzoindoles

-

Regioselective Functionaliz

-

Directing Group Chemistry

Sources

- 1. The photoreaction of naphthalene with pyrrole; products and reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Hemilabile Pyrrole-Hydroxyl Ligands

Introduction: The "Windshield Wiper" Effect in Catalysis

In the architecture of modern transition metal catalysts, hemilabile ligands represent a sophisticated control mechanism.[1] Unlike static polydentate ligands, hemilabile ligands contain two distinct donor groups: one that binds strongly (the anchor) and one that binds weakly (the labile arm).[1]

This application note details the synthesis of Pyrrole-Hydroxyl ligands , a class of hybrid ligands where the pyrrole nitrogen (or

Why this combination?

-

The Anchor: The pyrrole ring is electron-rich. Upon deprotonation, the pyrrolide anion (

-N or -

The Labile Arm: The neutral hydroxyl group coordinates weakly. Under catalytic conditions, it dissociates to create a vacant coordination site (the "windshield wiper" effect), allowing substrate entry while preventing catalyst decomposition.

Strategic Ligand Design

The synthesis of these ligands generally follows two distinct topological strategies depending on where the hydroxyl "arm" is attached relative to the pyrrole core.

| Topology | Structure Description | Synthetic Strategy | Primary Application |

| Type A: | Hydroxyl arm attached to Pyrrole Nitrogen | Modified Clauson-Kaas (Ring construction) | Sterically unencumbered ligands for small substrates. |

| Type B: C-Functionalized | Hydroxyl arm attached to C2 Carbon | Acylation/Reduction (Ring functionalization) | Chiral ligands; creating specific bite angles. |

Visualizing the Synthetic Workflow

The following diagram outlines the decision tree for synthesizing Type A versus Type B ligands.

Figure 1: Decision matrix for selecting the synthetic route based on ligand topology. Type A utilizes ring closure, while Type B utilizes functionalization of the aromatic ring.

Detailed Experimental Protocols

Protocol A: Synthesis of -(2-Hydroxyethyl)pyrrole (Modified Clauson-Kaas)

Rationale: Direct alkylation of pyrrole with 2-chloroethanol often leads to oligomerization due to the ambident nucleophilicity of the pyrrole anion. The Clauson-Kaas method, which builds the pyrrole ring around the amine, is significantly cleaner and higher yielding.

Reagents:

-

Ethanolamine (1.0 equiv)

-

2,5-Dimethoxytetrahydrofuran (1.0 equiv)

-

Acetic Acid (Glacial, solvent/catalyst)

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Add 2,5-dimethoxytetrahydrofuran (6.6 g, 50 mmol) and ethanolamine (3.05 g, 50 mmol) to the flask.

-

Solvent: Add glacial acetic acid (20 mL). Note: The reaction is exothermic; add acid slowly.

-

Reflux: Heat the mixture to reflux (approx. 110 °C) for 1 hour. The solution will turn dark brown.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL) and neutralize with solid

until pH ~8. -

Extract with Dichloromethane (DCM) (

mL).

-

-

Purification:

-

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Distillation: The crude oil is best purified by vacuum distillation (bp ~90 °C at 10 mmHg) to yield a colorless oil.

-

Validation (NMR):

-

H NMR (CDCl

Protocol B: Synthesis of 2-(1-Hydroxyethyl)pyrrole (Acylation-Reduction)

Rationale: This route introduces chirality at the

Reagents:

-

Pyrrole (Excess or 1.0 equiv)

-

Acetic Anhydride (1.1 equiv)

-

Sodium Borohydride (

) -

Methanol[3]

Step-by-Step Procedure:

-

Acylation (Synthesis of 2-Acetylpyrrole):

-

Note: Pyrrole is acid-sensitive. Avoid strong Lewis acids like

if possible. -

Heat pyrrole (6.7 g, 0.1 mol) and acetic anhydride (10.2 g, 0.1 mol) in a sealed tube or reflux at 150 °C for 4 hours (uncatalyzed thermal acylation is effective for pyrrole).

-

Remove excess reagents under vacuum. Recrystallize the solid product (2-acetylpyrrole) from water/ethanol.

-

-

Reduction:

-

Dissolve 2-acetylpyrrole (1.09 g, 10 mmol) in Methanol (20 mL) at 0 °C.

-

Slowly add

(0.38 g, 10 mmol) in portions over 15 minutes. -

Stir at room temperature for 2 hours.

-

-

Quench & Isolation:

-

Quench with saturated

solution. -

Evaporate methanol. Extract the aqueous residue with Ethyl Acetate.

-

Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc 7:3). Warning: The product is prone to acid-catalyzed polymerization on silica; add 1% Triethylamine to the eluent.

-

Mechanism of Action: The Hemilabile Cycle

The utility of these ligands is defined by the reversible dissociation of the hydroxyl arm.

Figure 2: The hemilabile catalytic cycle. The hydroxyl group protects the metal center in the resting state (Blue) but dissociates to allow catalysis (Red/Yellow).

Characterization Data Summary

| Feature | N-(2-Hydroxyethyl)pyrrole (Type A) | 2-(1-Hydroxyethyl)pyrrole (Type B) |

| Two triplets ( | Three multiplets (unsymmetrical) | |

| Two triplets ( | Quartet ( | |

| IR Spectroscopy | Broad OH ( | Broad OH + Sharp NH ( |

| Physical State | Colorless Oil | White/Off-white Solid |

| Stability | Moderate (oxidizes in air) | Low (acid sensitive) |

References

-

Braunstein, P., & Naud, F. (2001).[4] Hemilability: An Approach to Fine-Tuning the Reactivity of Transition Metal Complexes. Angewandte Chemie International Edition, 40(4), 680–699.[4]

-

Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from 2,5-Dimethoxytetrahydrofuran.[2][5] Acta Chemica Scandinavica, 6, 867–874.

-

Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999). The Transition Metal Coordination Chemistry of Hemilabile Ligands. Progress in Inorganic Chemistry, 48, 233–350.

-

Jolicoeur, B., & Chapman, E. E. (2006). Pyrrole protection.[5] Tetrahedron, 62(50), 11531-11563.

Sources

Applications of Pyrrolyl-Naphthols in Fluorescent Sensing: A Guide to Design, Synthesis, and Implementation

Preamble: The Strategic Fusion of Pyrrole and Naphthol Moieties for Advanced Fluorescent Sensing